molecular formula C22H21N3O3 B11361414 5-(4-Benzyloxy-3-methoxy-benzylamino)-1,3-dihydro-benzoimidazol-2-one

5-(4-Benzyloxy-3-methoxy-benzylamino)-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B11361414
M. Wt: 375.4 g/mol
InChI Key: MSLLNLSBZXXOGL-UHFFFAOYSA-N
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Description

5-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyloxy Group: This step involves the reaction of the benzodiazole intermediate with benzyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines and reduced benzodiazole derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

5-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structural features allow for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

5-[(3-methoxy-4-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H21N3O3/c1-27-21-11-16(7-10-20(21)28-14-15-5-3-2-4-6-15)13-23-17-8-9-18-19(12-17)25-22(26)24-18/h2-12,23H,13-14H2,1H3,(H2,24,25,26)

InChI Key

MSLLNLSBZXXOGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4

Origin of Product

United States

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